

(-)-Corey Lactone Diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Corey lactone diol

Cat. No.: B601817

[Get Quote](#)

CAS Number: 32233-40-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in the stereocontrolled synthesis of a vast array of prostaglandins (PGs) and their analogues.^{[1][2][3]} Prostaglandins are potent, locally acting lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, blood pressure regulation, and reproductive functions.^[4] The rigid bicyclic structure of **(-)-Corey lactone diol** provides the necessary stereochemical framework for the elaboration of the two side chains characteristic of prostaglandins.^{[5][6]} This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(-)-Corey lactone diol**, with a focus on its role in the synthesis of Prostaglandin F2 α (PGF2 α). Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

(-)-Corey lactone diol is a white to beige-brown crystalline solid.^{[7][8]} It is a stable compound that can be stored at room temperature for at least two years.^[2] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and has some solubility in aqueous buffers like PBS (pH 7.2).^{[2][9]}

Quantitative Data

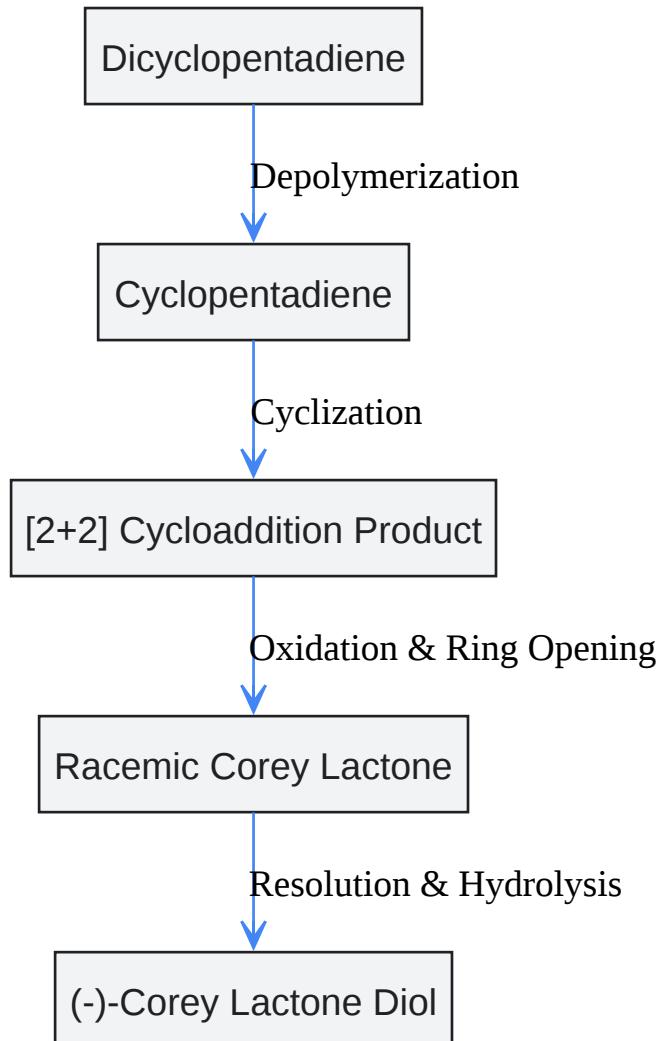
The key physical and chemical properties of **(-)-Corey lactone diol** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	32233-40-2	[7][8]
Molecular Formula	C ₈ H ₁₂ O ₄	[8][10]
Molecular Weight	172.18 g/mol	[8][10]
Appearance	White to beige-brown crystalline powder or crystals	[7][8]
Melting Point	117-119 °C	[7][8][10]
Boiling Point	406.6 °C at 760 mmHg	[7][10]
Density	1.365 g/cm ³	[7][10]
Flash Point	172.9 °C	[8]
Refractive Index	1.545	[7]
Storage Temperature	-20 °C or Room Temperature	[2][7][8]
Solubility	Ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~50 mg/ml), PBS (pH 7.2) (~10 mg/ml)	[2][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(-)-Corey lactone diol**. The following table summarizes available NMR and IR data.

Spectrum	Data	References
¹ H NMR (400MHz, Chloroform-d)	δ 4.93 (td, $J=6.8, 2.8\text{Hz}$, 1H), 4.19 (q, $J=6.4\text{Hz}$, 1H), 3.75 (dd, $J=10.8, 5.6\text{Hz}$, 1H), 3.63 (dd, $J=10.8, 7.2\text{Hz}$, 1H), 2.81 (dd, $J=18.0, 9.9\text{Hz}$, 1H), 2.68– 2.56 (m, 1H), 2.53 (dd, $J=18.0,$ 2.4Hz , 1H), 2.43 (dt, $J=14.8,$ 6.4Hz , 1H), 2.10–1.94 (m, 2H)	[11]
¹³ C NMR (100MHz, DMSO-d ₆)	δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47	[11]
Infrared (IR)	A strong γ -lactone peak is typically observed around 1764 cm^{-1} .	[12]


Synthesis of (-)-Corey Lactone Diol

The synthesis of **(-)-Corey lactone diol** is a multi-step process that often begins with dicyclopentadiene.[3][10] The general synthetic strategy involves the formation of a bicyclic intermediate, followed by oxidative cleavage and subsequent functional group manipulations to yield the target diol.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic route from dicyclopentadiene to **(-)-Corey lactone diol**.

Synthesis of (-)-Corey Lactone Diol

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **(-)-Corey lactone diol**.

Experimental Protocol: Synthesis from Dicyclopentadiene

The following protocol is a representative example of the synthesis of **(-)-Corey lactone diol**.

Step 1: Depolymerization of Dicyclopentadiene[10]

- Add 200g of dicyclopentadiene to a 500ml flask equipped with a distillation apparatus.

- Heat the flask to effect depolymerization.
- Collect the cyclopentadiene monomer by distillation at 38-42 °C.

Step 2: [2+2] Cycloaddition[10]

- In a suitable reactor, combine the freshly distilled cyclopentadiene with a ketene equivalent (e.g., dichloroketene, generated in situ from dichloroacetyl chloride and a base).
- The reaction is typically carried out in an inert solvent like n-heptane.
- The resulting cycloadduct is then isolated.

Step 3: Baeyer-Villiger Oxidation and Ring Opening[13]

- The cycloadduct is subjected to a Baeyer-Villiger oxidation, often using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a lactone.
- Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) opens the ring to form a diacid.

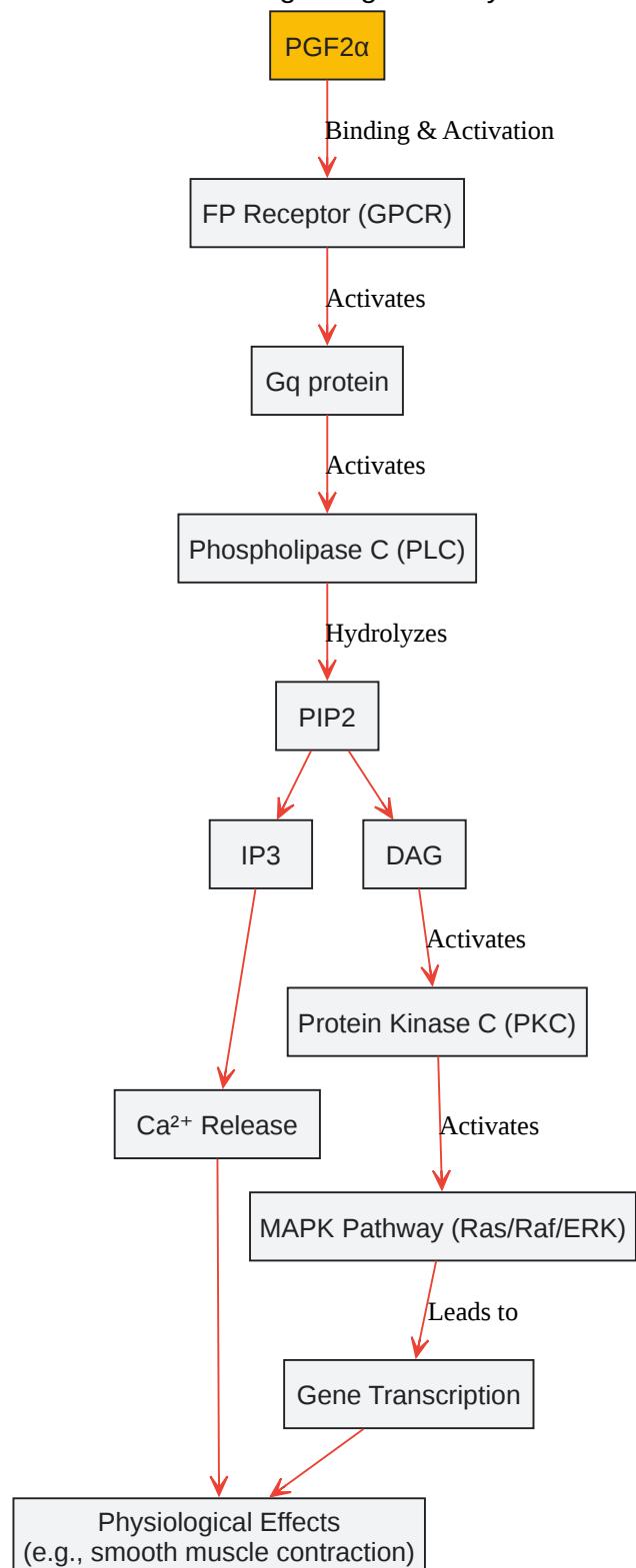
Step 4: Iodolactonization and Reduction

- The diacid is then treated with iodine and potassium iodide to induce iodolactonization, forming an iodo-lactone.
- Reductive deiodination, for example with tributyltin hydride, removes the iodine atom.

Step 5: Resolution and Hydrolysis[5]

- The racemic lactone is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
- The desired enantiomer is then hydrolyzed to yield **(-)-Corey lactone diol**.

Application in Prostaglandin Synthesis


(-)-Corey lactone diol is a cornerstone in the synthesis of numerous prostaglandins.[2] Its two hydroxyl groups serve as handles for the introduction of the upper (α -chain) and lower (ω -chain) side chains of the prostaglandin molecule.

Synthesis of Prostaglandin F 2α

The conversion of **(-)-Corey lactone diol** to PGF 2α involves a series of well-established transformations, including the selective protection of the hydroxyl groups, oxidation, Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains, and final deprotection steps.[14][15]

PGF 2α Signaling Pathway

PGF 2α exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[16] This activation triggers a cascade of intracellular signaling events.

PGF2 α Signaling Pathway[Click to download full resolution via product page](#)

Caption: Overview of the PGF2 α -FP receptor signaling cascade.

Experimental Protocol: Synthesis of PGF_{2α} from (-)-Corey Lactone Diol

This protocol outlines the key steps in the synthesis of PGF_{2α} from **(-)-Corey lactone diol**.

Step 1: Selective Protection of the Primary Hydroxyl Group

- React **(-)-Corey lactone diol** with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This selectively protects the less sterically hindered primary hydroxyl group.

Step 2: Protection of the Secondary Hydroxyl Group

- The remaining secondary hydroxyl group is then protected, for example, as a p-phenylbenzoyl (PPB) ester by reacting with p-phenylbenzoyl chloride.

Step 3: Lactone Reduction to Lactol

- The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 4: Introduction of the α-Chain via Wittig Reaction

- The lactol is subjected to a Wittig reaction with an appropriate phosphorane, such as the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain.

Step 5: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

- The silyl protecting group on the primary alcohol is removed.
- The resulting alcohol is oxidized to an aldehyde using an oxidizing agent like the Collins reagent.
- A Horner-Wadsworth-Emmons reaction with a suitable phosphonate, such as dimethyl (2-oxoheptyl)phosphonate, introduces the ω-chain.

Step 6: Reduction of the Ketone and Deprotection

- The ketone in the ω -chain is stereoselectively reduced to the desired (S)-alcohol.
- Finally, the remaining protecting groups are removed to yield PGF2 α .

Safety and Handling

(-)-Corey lactone diol should be handled with appropriate safety precautions in a laboratory setting.[8][17]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
- Handling: Avoid breathing dust.[8] Use in a well-ventilated area.[17] Minimize dust generation and accumulation.[18] Wash thoroughly after handling.[17]
- Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage, -20 °C is recommended.[7]
- First Aid:
 - In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]
 - In case of skin contact: Wash off with soap and plenty of water.[8]
 - If inhaled: Move to fresh air.[8]
 - If swallowed: Rinse mouth with water.[8]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[8][17][19]

Conclusion

(-)-Corey lactone diol is a versatile and indispensable chiral building block in the synthesis of prostaglandins and their analogs. Its well-defined stereochemistry and functionality provide a robust platform for the construction of these complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers

and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. What are PGF2 α agonists and how do they work? [synapse.patsnap.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PGF2 α -FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymancell.com [cdn.caymancell.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. PGF2 α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymancell.com [cdn.caymancell.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [(-)-Corey Lactone Diol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601817#corey-lactone-diol-cas-number-32233-40-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com